molecular formula C17H14ClN5O3S3 B11415307 5-chloro-2-(methylsulfonyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11415307
M. Wt: 468.0 g/mol
InChI Key: BSOGFHKVYJMUMY-VMPITWQZSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with various functional groups, including a chloro, methanesulfonyl, and a thiadiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to introduce the methanesulfonyl group . This intermediate is then reacted with 5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazole-2-amine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety may yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyrimidine and thiadiazole moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN5O3S3

Molecular Weight

468.0 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3S3/c1-29(25,26)16-19-10-12(18)13(20-16)14(24)21-15-22-23-17(28-15)27-9-5-8-11-6-3-2-4-7-11/h2-8,10H,9H2,1H3,(H,21,22,24)/b8-5+

InChI Key

BSOGFHKVYJMUMY-VMPITWQZSA-N

Isomeric SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)Cl

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)Cl

Origin of Product

United States

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